molecular formula C23H32O7S B3245435 Tetraethylene glycol 4-methylbenzyl ether tosylate CAS No. 1688666-28-5

Tetraethylene glycol 4-methylbenzyl ether tosylate

Cat. No.: B3245435
CAS No.: 1688666-28-5
M. Wt: 452.6 g/mol
InChI Key: ZMWSLGKIKQADPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethylene glycol 4-methylbenzyl ether tosylate is a chemical compound with the molecular formula C23H32O7S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tetraethylene glycol backbone and a tosylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraethylene glycol 4-methylbenzyl ether tosylate typically involves the reaction of tetraethylene glycol with 4-methylbenzyl chloride in the presence of a base, followed by tosylation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tetraethylene glycol 4-methylbenzyl ether tosylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonates.

    Reduction Reactions: Reduction can lead to the formation of alcohols or ethers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include sulfonates and sulfones.

    Reduction Reactions: Products include alcohols and ethers.

Scientific Research Applications

Tetraethylene glycol 4-methylbenzyl ether tosylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ethers and esters.

    Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tetraethylene glycol 4-methylbenzyl ether tosylate involves its ability to act as a leaving group in substitution reactions. The tosylate group is highly reactive and can be easily displaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify and functionalize molecules.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol dimethyl ether: Similar backbone but lacks the tosylate group.

    Tetraethylene glycol monomethyl ether: Contains a single methyl ether group instead of the tosylate group.

    Polyethylene glycol (PEG): A polymer with similar glycol units but without the specific functional groups.

Uniqueness

Tetraethylene glycol 4-methylbenzyl ether tosylate is unique due to its combination of a tetraethylene glycol backbone and a tosylate group. This structure imparts specific reactivity and solubility properties, making it valuable in specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O7S/c1-20-3-7-22(8-4-20)19-29-16-15-27-12-11-26-13-14-28-17-18-30-31(24,25)23-9-5-21(2)6-10-23/h3-10H,11-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWSLGKIKQADPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraethylene glycol 4-methylbenzyl ether tosylate
Reactant of Route 2
Reactant of Route 2
Tetraethylene glycol 4-methylbenzyl ether tosylate
Reactant of Route 3
Reactant of Route 3
Tetraethylene glycol 4-methylbenzyl ether tosylate
Reactant of Route 4
Reactant of Route 4
Tetraethylene glycol 4-methylbenzyl ether tosylate
Reactant of Route 5
Reactant of Route 5
Tetraethylene glycol 4-methylbenzyl ether tosylate
Reactant of Route 6
Reactant of Route 6
Tetraethylene glycol 4-methylbenzyl ether tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.